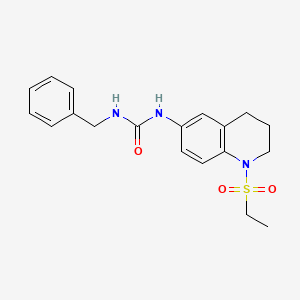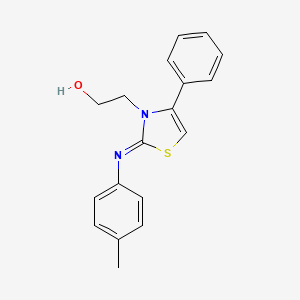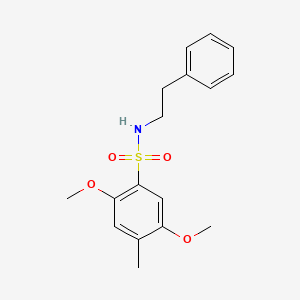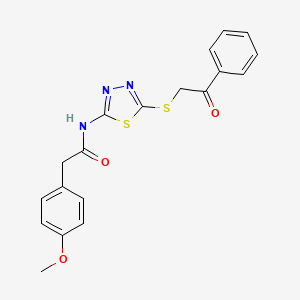
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPSTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPSTA belongs to the class of thiadiazole derivatives, which have been investigated for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells and promotes cell survival and proliferation. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. The inhibition of these signaling pathways leads to the induction of apoptosis and the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. In vitro studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. In vivo studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antitumor activity in animal models of cancer, which suggests potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as an anticancer agent. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further investigation as a potential cancer therapy. Another advantage is its potential as an anti-inflammatory and antioxidant agent, which suggests potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
One of the limitations of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential toxicity. Although 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant anticancer activity, it may also exhibit toxic effects on normal cells. Therefore, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in humans, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the investigation of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a combination therapy with other anticancer agents or anti-inflammatory agents. Additionally, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in preclinical and clinical studies. Finally, the investigation of its potential as a therapeutic agent for other diseases, such as neurological disorders and autoimmune diseases, is also a promising direction for future research.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been reported in several scientific studies. One of the most common methods involves the reaction of 4-methoxybenzoyl chloride with 5-phenacylsulfanyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine and dichloromethane. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Other methods involve the use of different reagents and solvents, but the general approach involves the reaction of a thiadiazole derivative with a benzoyl chloride derivative.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications is its potential as an anticancer agent. Several studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the induction of apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSCJNGDKLTFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



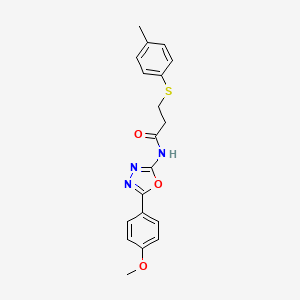
![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
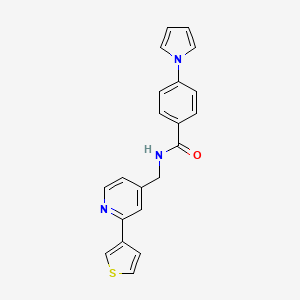
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
